

Spectroscopic Analysis of Diethyl hex-2enedioate: A Technical Overview

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Compound of Interest		
Compound Name:	Diethyl hex-2-enedioate	
Cat. No.:	B15483354	Get Quote

Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, and MS) for **Diethyl hex-2-enedioate** remains elusive. This technical guide, therefore, outlines the expected spectroscopic characteristics based on the compound's structure and provides the general methodologies for acquiring such data.

While specific, experimentally verified data for **Diethyl hex-2-enedioate** is not readily available in public databases, this document serves as a guide for researchers, scientists, and drug development professionals on the anticipated spectroscopic properties and the necessary experimental protocols for their determination. The information herein is based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Diethyl hex-2-enedioate**. These predictions are based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.9	Doublet of Triplets	1H	=CH-CO
~5.8	Doublet of Triplets	1H	-CH=
~4.2	Quartet	4H	-O-CH ₂ -CH ₃ (X2)
~2.5	Quartet	2H	-CH ₂ -CH=
~2.3	Triplet	2H	-CH ₂ -CO
~1.3	Triplet	6H	-O-CH ₂ -CH ₃ (X2)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~172	C=O (ester at C1)
~165	C=O (ester at C6)
~145	=CH-CO
~122	-CH=
~61	-O-CH ₂ - (x2)
~30	-CH ₂ -CH=
~28	-CH ₂ -CO
~14	-CH₃ (x2)

Table 3: Predicted IR Absorption Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2900	Medium-Strong	C-H stretch (alkane)
~1720	Strong	C=O stretch (α , β -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1250-1000	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
200	[M] ⁺ (Molecular Ion)
155	[M - OCH ₂ CH ₃] ⁺
127	[M - COOCH ₂ CH ₃] ⁺
111	[M - CH ₂ COOCH ₂ CH ₃] ⁺
73	[COOCH ₂ CH ₃] ⁺
45	[OCH ₂ CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Diethyl hex-2-enedioate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of Diethyl hex-2-enedioate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.
- ¹H NMR Acquisition:



- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
 and place in a liquid cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - ∘ Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.



 A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

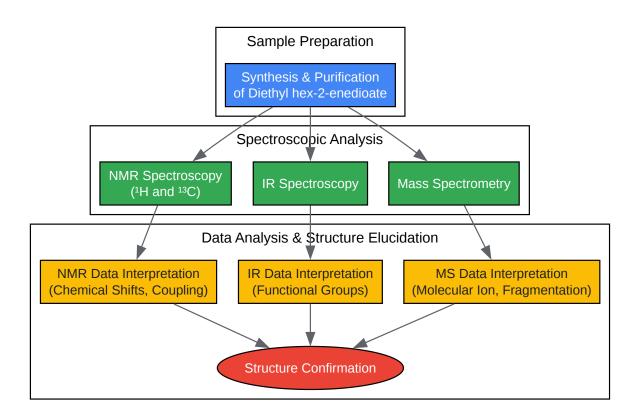
Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. This is suitable for volatile and thermally stable compounds.
 - Direct Infusion: Introduce a solution of the sample directly into the ionization source of the mass spectrometer.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source.
- Data Acquisition (Electron Ionization EI):
 - o Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Speed: 1 scan/second.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Diethyl hex-2-enedioate**.





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To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl hex-2-enedioate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15483354#spectroscopic-data-of-diethyl-hex-2-enedioate-nmr-ir-ms]

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